2-[(Ethanesulfonyl)methyl]benzonitrile
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Overview
Description
2-[(Ethanesulfonyl)methyl]benzonitrile is a chemical compound with the molecular formula C10H11NO2S and a molecular weight of 209.26 g/mol. It consists of a benzene ring, a nitrile group, and a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Ethanesulfonyl)methyl]benzonitrile typically involves the reaction of benzonitrile with ethanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(Ethanesulfonyl)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Ethanesulfonyl)methyl]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(Ethanesulfonyl)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can participate in hydrogen bonding and electrostatic interactions, while the nitrile group can engage in nucleophilic addition reactions. These interactions can modulate the activity of biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: Lacks the sulfonate group, making it less reactive in certain chemical reactions.
2-[(Methylsulfonyl)methyl]benzonitrile: Similar structure but with a methyl group instead of an ethyl group, leading to different reactivity and properties.
2-[(Ethanesulfonyl)methyl]benzamide: Contains an amide group instead of a nitrile group, affecting its chemical behavior and applications.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
Biological Activity
2-[(Ethanesulfonyl)methyl]benzonitrile, a compound with the CAS number 1267101-21-2, has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a benzonitrile moiety substituted with an ethanesulfonyl group. This structural configuration is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within the body. Its mechanism of action involves:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in critical metabolic pathways.
- Modulation of Signaling Pathways : It may influence various signaling pathways by acting on protein targets, altering cellular responses.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains.
- Anticancer Activity : Preliminary investigations suggest potential anticancer effects, warranting further exploration.
Data Table: Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis in cancer cell lines | |
Enzyme Inhibition | Reduced activity of specific metabolic enzymes |
Case Studies
Several studies have explored the biological activity of this compound:
-
Antimicrobial Efficacy :
- A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition rates, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.
- Anticancer Potential :
- Enzyme Interaction Studies :
Properties
IUPAC Name |
2-(ethylsulfonylmethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-2-14(12,13)8-10-6-4-3-5-9(10)7-11/h3-6H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXFFZPZUJWNHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CC1=CC=CC=C1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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